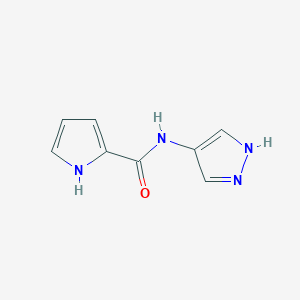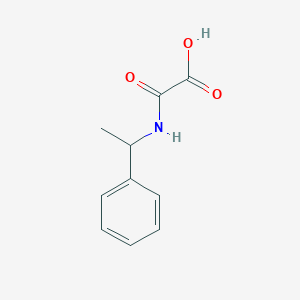
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid, commonly known as IMFA, is a chemical compound that has caught the attention of the scientific community due to its potential therapeutic applications. IMFA is a derivative of indole, a heterocyclic compound that is widely distributed in nature and has been shown to possess a range of biological activities. In
Mechanism of Action
The exact mechanism of action of IMFA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. IMFA has been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, IMFA has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
IMFA has been shown to possess several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that IMFA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit inflammation. In animal models, IMFA has been shown to reduce tumor growth, decrease inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using IMFA in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, IMFA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using IMFA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Future Directions
There are several potential future directions for research on IMFA. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of IMFA and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and formulations of IMFA could improve its accessibility and potential therapeutic applications.
Conclusion:
In conclusion, IMFA is a promising compound with a range of potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand its potential, IMFA represents a promising avenue for the development of new therapeutics.
Synthesis Methods
IMFA can be synthesized in several ways, but the most common method involves the reaction of indole-3-acetic acid with 2-methylfuran-3-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure IMFA.
Scientific Research Applications
IMFA has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have investigated the potential of IMFA as a therapeutic agent for various diseases, such as cancer, HIV, and Alzheimer's disease.
properties
IUPAC Name |
5-(indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-13(15(17)18)8-12(19-10)9-16-7-6-11-4-2-3-5-14(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMFJPQBZQYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)



![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)

![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
